molecular formula C22H19BrN4O2S B11235720 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11235720
M. Wt: 483.4 g/mol
InChI Key: BTEBXYWORBAFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of benzofuran, triazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and indole intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
  • 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-CHLORO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the bromine atom in the indole moiety may enhance its biological activity compared to its chloro or methyl analogs.

Properties

Molecular Formula

C22H19BrN4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-bromo-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C22H19BrN4O2S/c1-2-26-21(19-12-15-5-3-4-6-18(15)29-19)24-25-22(26)30-13-20(28)27-10-9-14-11-16(23)7-8-17(14)27/h3-8,11-12H,2,9-10,13H2,1H3

InChI Key

BTEBXYWORBAFHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=C2C=CC(=C3)Br)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.